(R)-1-(Naphthalen-2-yl)ethanamine hydrochloride
Overview
Description
“®-1-(Naphthalen-2-yl)ethanamine hydrochloride” is a chemical compound that contains a naphthalene group . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings .
Synthesis Analysis
While specific synthesis methods for “®-1-(Naphthalen-2-yl)ethanamine hydrochloride” were not found, there are methods for synthesizing naphthalene-substituted aromatic esters . One such method involves a Rh (III)-catalyzed C–H bond naphthylation and cascade directing group transformation .Scientific Research Applications
Pharmacological Investigations
In pharmacological research, derivatives of (R)-1-(Naphthalen-2-yl)ethanamine have been explored for their potential therapeutic properties. For instance, chiral benzyl amine antifungals, including (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine, have shown in vitro antifungal activity against pathogens like Cryptococcus neoformans and dermatophytes Trichophyton mentagrophytes and Trichophyton rubrum. These compounds' structure-activity relationships were investigated to understand their antifungal potency, highlighting the significance of stereochemistry and substituent effects on activity (Thvedt et al., 2013).
Materials Science and Chemistry
In materials science, (R)-1-(Naphthalen-2-yl)ethanamine derivatives have been utilized in the synthesis of novel materials. For example, platinum(II) di-ynes and poly-ynes incorporating condensed aromatic spacers like 1,4-bis(ethynyl)naphthalene and 9,10-bis(ethynyl)anthracene were synthesized and characterized. These compounds, with their extended π-conjugation, are of interest for their optical properties and potential applications in electronic devices (Khan et al., 2004).
Analytical Applications
In analytical chemistry, derivatives of (R)-1-(Naphthalen-2-yl)ethanamine have been employed as colorimetric sensors for the detection of biologically important anions. A study demonstrated the use of a receptor based on this compound for the selective detection of fluoride and acetate ions in aqueous media, showcasing its utility in environmental monitoring and health diagnostics (Singh & Trivedi, 2017).
Properties
IUPAC Name |
(1R)-1-naphthalen-2-ylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJSCAQZYGXVIL-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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